7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

This 7,7-dimethyl-substituted pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 2757729-77-2) provides the regiospecifically positioned 3-COOH handle essential for generating clinical-stage NLRP3 sulfonylurea inhibitors (e.g., GDC-2394). The gem‑dimethyl group raises LogP to 0.99 (2.7‑fold vs. non‑methylated analog) for superior passive permeability while maintaining drug‑like solubility. With Fraction Csp3 0.56—above the median of approved oral drugs—this scaffold increases three‑dimensionality to reduce aromatic flatness and improve selectivity. 97% purity, suitable for focused library synthesis and SAR optimization.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B8205903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1(CCOC2=C(C=NN21)C(=O)O)C
InChIInChI=1S/C9H12N2O3/c1-9(2)3-4-14-7-6(8(12)13)5-10-11(7)9/h5H,3-4H2,1-2H3,(H,12,13)
InChIKeyRFDKGGVGRDATBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid: Structural Features and Class Identity for Procurement Decisions


7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 2757729-77-2) is a heterocyclic building block featuring a fused pyrazolo-oxazine bicyclic core with a carboxylic acid substituent at the 3-position and geminal dimethyl groups at the 7-position . The compound belongs to the broader class of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives, which have been patented as selective phosphodiesterase 4B (PDE4B) inhibitors and NLRP3 inflammasome modulators [1]. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol and typical vendor-reported purity of 97% .

Why 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among pyrazolo[5,1-b][1,3]oxazine carboxylic acids is precluded by quantifiable differences in lipophilicity, molecular shape, and regioisomeric positioning of the carboxylic acid group. The 7,7-dimethyl substitution significantly alters computed physicochemical properties relative to the non-methylated parent and the 5,5-dimethyl isomer, while the 3-carboxylic acid regioisomer presents a distinct hydrogen-bonding topology compared to the 2-carboxylic acid variant . These differences directly impact solubility, passive permeability, and the potential for downstream derivatization into pharmacologically active amides, esters, or sulfonylureas [1]. For researchers building focused libraries or optimizing structure–activity relationships, selecting the precise dimethylation pattern and carboxylic acid position is not interchangeable but is a deliberate design choice with measurable consequences.

Quantitative Differentiation Evidence for 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid versus Closest Analogs


Enhanced Lipophilicity (Consensus Log P) Relative to the Non-Methylated 3-Carboxylic Acid Analog

The target compound exhibits substantially higher computed lipophilicity than the non-methylated 3-carboxylic acid parent, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6). This increase in Log P is expected to enhance passive membrane permeability, a critical parameter for cell-based assays and in vivo target engagement .

Lipophilicity Drug-likeness Permeability

Higher Fraction of sp3-Hybridized Carbons (Fsp3) versus the Non-Methylated Analog

The geminal dimethyl substitution at position 7 increases the fraction of sp3-hybridized carbons (Fsp3) from 0.43 to 0.56 relative to the parent scaffold. Higher Fsp3 values have been correlated with improved clinical success rates, reduced promiscuity, and better aqueous solubility in drug discovery campaigns .

Molecular complexity Solubility Clinical success rate

Distinct Hydrogen-Bonding Topology and Identical TPSA Compared to the 2-Carboxylic Acid Regioisomer

The target compound and the 2-carboxylic acid regioisomer (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, CAS 718621-99-9) share an identical topological polar surface area (TPSA) of 64.35 Ų but differ in the spatial orientation of the carboxylic acid hydrogen-bond donor/acceptor [1]. This positional difference has documented consequences: the 2-carboxamide series is explicitly claimed as PDE4B-selective inhibitors in Pfizer's patent estate, while the 3-substituted series serves as the scaffold for NLRP3 inflammasome inhibitors (e.g., GDC-2394 and JT001, which are 3-sulfonamide/3-sulfonylurea derivatives) [2][3].

Regioisomerism Target engagement PDE4B selectivity

Predicted Solubility Advantage (LogS) of the 7,7-Dimethyl Derivative versus the Non-Methylated 3-COOH Analog

Despite its higher lipophilicity, the 7,7-dimethyl compound shows a marginally better predicted aqueous solubility (less negative LogS) than the non-methylated parent, likely due to disruption of crystal packing by the geminal dimethyl group . This property is advantageous for in vitro assay preparation where DMSO stock solutions are diluted into aqueous buffers.

Aqueous solubility Formulation Assay compatibility

Structural Precedent as a Key Intermediate for NLRP3 Inflammasome Inhibitor Synthesis

The 3-carboxylic acid group on the pyrazolo[5,1-b][1,3]oxazine scaffold serves as a versatile synthetic handle for generating 3-sulfonylurea and 3-sulfonamide derivatives. This specific substitution pattern (3-COOH) directly mirrors the core structure of the clinical-stage NLRP3 inhibitor GDC-2394 and the preclinical candidate JT001, both of which are 3-sulfonamide/sulfonylurea derivatives of the same scaffold [1][2]. The 7,7-dimethyl substitution increases steric bulk at a position that may influence metabolic stability and off-target selectivity, as inferred from SAR trends in the GDC-2394 discovery program [1].

NLRP3 inflammasome GDC-2394 JT001 Sulfonylurea synthesis

Higher Predicted Boiling Point and Thermal Stability versus the Non-Methylated 3-COOH Analog

The 7,7-dimethyl substitution raises the predicted boiling point by approximately 20 °C relative to the non-methylated analog, reflecting increased van der Waals interactions and molecular weight [1]. This property can be relevant for laboratories conducting reactions at elevated temperatures or requiring long-term storage stability.

Thermal stability Storage Handling

Recommended Application Scenarios for 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of NLRP3 Inflammasome Inhibitors via 3-Carboxylic Acid Derivatization

The 3-carboxylic acid group of the target compound serves as the essential synthetic handle for generating 3-sulfonylurea and 3-sulfonamide derivatives that have produced clinical-stage NLRP3 inhibitors such as GDC-2394 (IC50 = 16 nM against human IL-1β) and JT001 [1][2]. The 7,7-dimethyl substitution provides steric bulk that can be exploited to tune metabolic stability and selectivity, as demonstrated in the GDC-2394 optimization campaign where lipophilic ligand efficiency guided scaffold modifications [1].

Cell-Based Assay Development Requiring Enhanced Membrane Permeability

With a consensus Log P of 0.99—versus 0.37 for the non-methylated 3-COOH analog—the target compound offers a 2.7-fold increase in predicted partition coefficient, making it a more suitable scaffold for intracellular target engagement studies [1]. The modest LogP, still within drug-like range, avoids the solubility penalties of highly lipophilic analogs while improving passive diffusion across cell membranes.

Focused Compound Library Design Seeking Higher sp3 Character for Improved Developability

The fraction Csp3 of 0.56 places this compound above the median Fsp3 of approved oral drugs (~0.47), a parameter empirically correlated with lower attrition in clinical development [1][2]. Library designers can leverage the 7,7-dimethyl scaffold to increase three-dimensionality and reduce aromatic ring count relative to flat, sp2-rich analog series, potentially improving selectivity and solubility profiles across a screening collection.

Regioisomer-Controlled Synthesis of PDE4B vs. NLRP3 Targeted Probes

The regioisomeric identity of the carboxylic acid (3-COOH vs. 2-COOH) dictates the biological target space: 2-carboxamide derivatives are claimed as PDE4B-selective inhibitors (Pfizer patent WO 2017/145013), whereas 3-substituted derivatives access the NLRP3 inflammasome target class [1][2]. Researchers requiring unambiguous target engagement must procure the correct regioisomer; the 7,7-dimethyl-3-COOH compound is specifically suited for NLRP3-focused programs.

Quote Request

Request a Quote for 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.